3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea
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Overview
Description
3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea is a compound that features a piperazine ring substituted with a methyl group and an amino group attached to a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylpiperazin-1-yl)aniline
- 1-(3-aminopropyl)-4-methylpiperazine
- 4-(4-methylpiperazin-1-yl)benzoic acid
Uniqueness
3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea is unique due to its specific substitution pattern and the presence of both an amino group and a phenylurea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-amino-3-[4-(4-methylpiperazin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-16-6-8-17(9-7-16)11-4-2-10(3-5-11)14-12(18)15-13/h2-5H,6-9,13H2,1H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZMCWJRFRJSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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